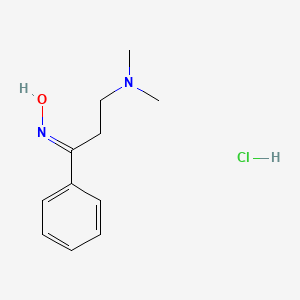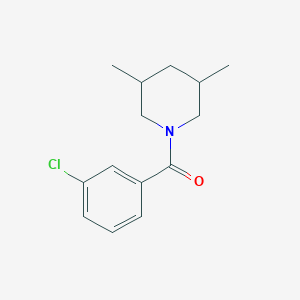![molecular formula C23H29NO4 B3861831 [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)
[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol
Übersicht
Beschreibung
[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol, also known as SR-16388, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidine-based compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol involves its binding to the dopamine D3 receptor and blocking its activity. This leads to a decrease in dopamine release in the brain, which is beneficial in the treatment of neurological disorders. This compound also has affinity for the serotonin 5-HT1A receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is beneficial in the treatment of neurological disorders. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may contribute to the therapeutic potential of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. This compound has shown promising results in the treatment of neurological disorders, which further enhances its potential for research. However, there are also some limitations to using this compound in lab experiments. The compound is relatively new, which means that its safety profile and potential side effects are not well understood. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on [3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the safety profile and potential side effects of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of neurological disorders. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of even more effective treatments for these disorders.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in the treatment of neurological disorders. Its mechanism of action involves its binding to the dopamine D3 receptor and blocking its activity, which leads to a decrease in dopamine release in the brain. This compound has also been found to increase the levels of BDNF, which may contribute to its therapeutic effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound is an interesting target for research and has the potential to lead to the discovery of more effective treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol has been studied extensively for its potential applications in the field of neuroscience. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to act as a potent antagonist of the dopamine D3 receptor, which is implicated in the pathology of these disorders. It has also been shown to have affinity for the serotonin 5-HT1A receptor, which further enhances its therapeutic potential.
Eigenschaften
IUPAC Name |
1-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-3-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c25-19-23(14-17-28-21-10-5-2-6-11-21)13-7-15-24(18-23)22(26)12-16-27-20-8-3-1-4-9-20/h1-6,8-11,25H,7,12-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQRRGUXWWYART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCOC2=CC=CC=C2)(CCOC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3861751.png)


![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3861767.png)

![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide](/img/structure/B3861789.png)


![1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B3861807.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)


